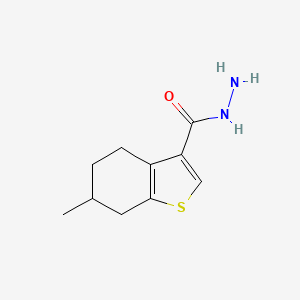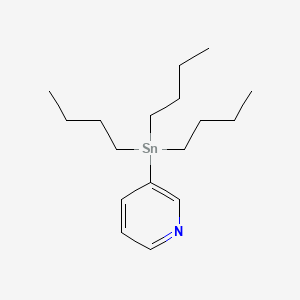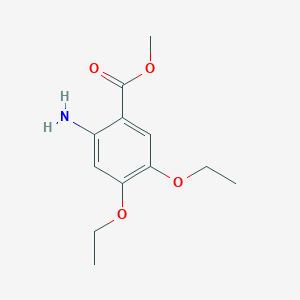![molecular formula C14H7ClF6O3S B1336014 Chlorure de 4-[3,5-bis(trifluorométhyl)phénoxy]benzènesulfonyle CAS No. 885950-90-3](/img/structure/B1336014.png)
Chlorure de 4-[3,5-bis(trifluorométhyl)phénoxy]benzènesulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H7ClF6O3S. It is known for its unique structural features, which include two trifluoromethyl groups and a sulfonyl chloride group attached to a phenoxybenzene ring. This compound is often used in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.
Biology: The compound can be used to modify biological molecules, potentially altering their activity or stability.
Méthodes De Préparation
The synthesis of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine, and the reactions are often carried out in solvents such as dichloromethane or acetonitrile.
Mécanisme D'action
The mechanism of action of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, which can be beneficial in pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride include:
3,5-bis(trifluoromethyl)benzenesulfonyl Chloride: Lacks the phenoxy group, making it less versatile in certain synthetic applications.
4-(trifluoromethyl)benzenesulfonyl Chloride: Contains only one trifluoromethyl group, which may result in different reactivity and properties.
4-(trifluoromethyl)phenoxybenzenesulfonyl Chloride: Similar structure but with only one trifluoromethyl group, affecting its chemical behavior and applications.
The uniqueness of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride lies in its dual trifluoromethyl groups and phenoxy linkage, which provide distinct reactivity and stability advantages in various applications .
Propriétés
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O3S/c15-25(22,23)12-3-1-10(2-4-12)24-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSCQVFAODCAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408997 |
Source


|
| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-90-3 |
Source


|
| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)


![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)







